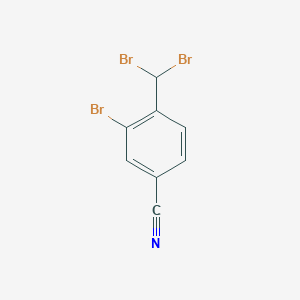
4-Bromo-2-(prop-1-yn-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(prop-1-yn-1-yl)pyridine is a chemical compound with the CAS Number: 1383985-12-3. It has a molecular weight of 196.05 .
Molecular Structure Analysis
The linear formula of 4-Bromo-2-(prop-1-yn-1-yl)pyridine is C8H6BrN . The Inchi Code is 1S/C8H6BrN/c1-2-3-8-6-7(9)4-5-10-8/h4-6H,1H3 .Physical And Chemical Properties Analysis
4-Bromo-2-(prop-1-yn-1-yl)pyridine is stored at room temperature . It has a molecular weight of 196.05 .Wissenschaftliche Forschungsanwendungen
Atom Transfer Radical Polymerization (ATRP)
4-Bromo-2-(prop-1-yn-1-yl)pyridine can be used as an initiator in Atom Transfer Radical Polymerization (ATRP), a popular method for synthesizing diverse polymer architectures with well-controlled molecular weights . The terminal alkynes in the compound can undergo oxidative alkyne–alkyne coupling under ATRP conditions, resulting in polymers with bimodal molecular weight distributions .
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuCAAC)
The compound’s terminal alkynes can be used in Copper-Catalyzed Azide–Alkyne Cycloaddition (CuCAAC), a type of click chemistry . This reaction is often used to produce polymers with azide-and alkyne-functional groups, either at the chain ends or as pendant groups along the polymer backbone .
Synthesis of Propargyl Compounds
4-Bromo-2-(prop-1-yn-1-yl)pyridine can be used in the synthesis of propargyl compounds . Propargyl compounds have been found to display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative effects .
Chemical Probe Synthesis
This compound can be used for chemical probe synthesis . It contains a light-activated benzophenone, alkyne tag, and bromine synthetic handle, making it a trifunctional building block .
Synthesis of Highly Functionalized Polymers
The functional group tolerance of ATRP makes 4-Bromo-2-(prop-1-yn-1-yl)pyridine useful in the preparation of highly functionalized polymers . These polymers can be prepared by the polymerization of functional monomers, or by using functional initiators .
Development of New Catalytic Systems for ATRP
The compound can be used in high-throughput experimentation (HTE) for the rapid screening and optimization of different reaction conditions in ATRP . This can significantly accelerate the development of new catalytic systems for ATRP .
Wirkmechanismus
Target of Action
It’s known that terminal alkynes, such as prop-1-yn-1-yl, can undergo oxidative alkyne–alkyne coupling under certain conditions . This suggests that the compound might interact with biological targets that can catalyze or facilitate such reactions.
Mode of Action
For instance, it might undergo oxidative alkyne–alkyne coupling, leading to the formation of polymers with bimodal molecular weight distributions .
Biochemical Pathways
Given the potential for oxidative alkyne–alkyne coupling , it’s possible that the compound could influence pathways involving oxidative stress or redox reactions.
Result of Action
The potential for oxidative alkyne–alkyne coupling suggests that the compound could induce changes in cellular redox status or oxidative stress responses.
Eigenschaften
IUPAC Name |
4-bromo-2-prop-1-ynylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-2-3-8-6-7(9)4-5-10-8/h4-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGGCQGCVAYHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=NC=CC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

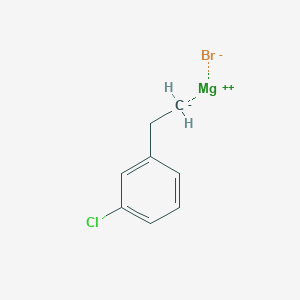
![2-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333957.png)
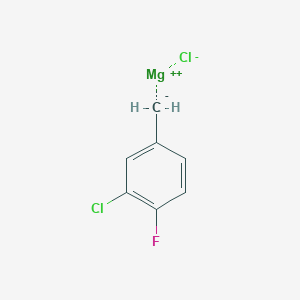
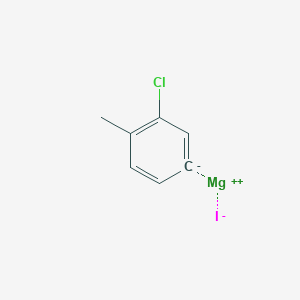
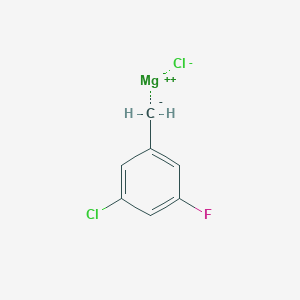
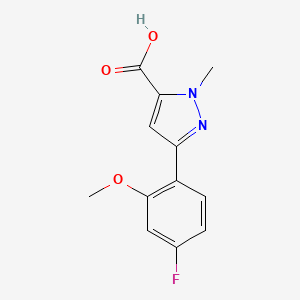

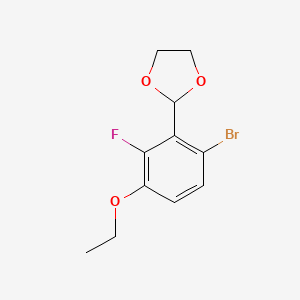




![tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6334046.png)
